3-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide
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Overview
Description
3-Methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the quinazolinone derivatives, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide typically involves multiple steps, starting with the formation of the quinazolinone core. One common approach is the condensation of anthranilic acid with an appropriate amine, followed by cyclization under acidic conditions. The reaction conditions often require the use of strong acids or bases, and the process may involve heating to promote the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Advanced techniques like microwave-assisted synthesis and green chemistry principles are also being explored to improve the sustainability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_3{Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo 5,1-.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve the use of hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.
Major Products Formed: The major products formed from these reactions include various derivatives of the quinazolinone core, which may exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: Biologically, 3-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide has shown potential as an inhibitor of certain enzymes, making it useful in studying enzyme mechanisms and developing new therapeutic agents.
Medicine: In medicine, this compound has been investigated for its antitumor and antimicrobial properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of various pharmaceuticals and agrochemicals. Its versatility and reactivity make it an important component in the synthesis of active ingredients.
Mechanism of Action
The mechanism by which 3-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the inhibition or activation of certain biological pathways. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Quinazolinone derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Isoquinolinone derivatives: These compounds are structurally related and also show potential therapeutic applications.
Uniqueness: 3-Methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide stands out due to its specific substitution pattern and the presence of the methyl group, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
3-methyl-N-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-10-5-4-6-11(9-10)14(20)18-16-17-13-8-3-2-7-12(13)15(21)19-16/h4-6,9H,2-3,7-8H2,1H3,(H2,17,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIWSCBNSJMLSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NC3=C(CCCC3)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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